5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness ADME prediction

5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1107541-82-1, ChemDiv Compound ID G192-0054) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole–pyrazole hybrid class, incorporating a furan ring at the pyrazole 3-position and an ortho-methylphenyl substituent at the oxadiazole 3-position. The compound has a molecular weight of 292.29 Da, a calculated logP/logD of 3.76, a topological polar surface area (tPSA) of 62.71 Ų, five hydrogen-bond acceptors, and one hydrogen-bond donor.

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 1107541-82-1
Cat. No. B2822156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
CAS1107541-82-1
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
InChIInChI=1S/C16H12N4O2/c1-10-5-2-3-6-11(10)15-17-16(22-20-15)13-9-12(18-19-13)14-7-4-8-21-14/h2-9H,1H3,(H,18,19)
InChIKeyQHMZBEPRJDYLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1107541-82-1): Procurement-Relevant Structural and Physicochemical Baseline


5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1107541-82-1, ChemDiv Compound ID G192-0054) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole–pyrazole hybrid class, incorporating a furan ring at the pyrazole 3-position and an ortho-methylphenyl substituent at the oxadiazole 3-position . The compound has a molecular weight of 292.29 Da, a calculated logP/logD of 3.76, a topological polar surface area (tPSA) of 62.71 Ų, five hydrogen-bond acceptors, and one hydrogen-bond donor . It is catalogued as an achiral screening compound within the ChemDiv discovery collection and is commercially available in milligram quantities for early-stage research . The 1,2,4-oxadiazole and pyrazole pharmacophores are individually recognized in medicinal chemistry for their broad bioactivity spectra, including anticancer, anti-inflammatory, and antimicrobial applications [1].

Why Generic Substitution Fails for 5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole: Positional Isomerism and Heterocycle Identity Matter


Within the 1,2,4-oxadiazole–pyrazole hybrid chemotype, minor structural perturbations—such as shifting the methyl substituent from the ortho to the meta position of the phenyl ring, replacing the furan with a phenyl group, or introducing a halogen atom—can profoundly alter the compound's physicochemical signature, molecular recognition, and biological activity . The ortho-methyl group in CAS 1107541-82-1 introduces a conformational bias that is absent in the meta-methyl isomer (CAS 1239693-27-6), potentially affecting target binding through altered dihedral angles and hydrophobic contacts [1]. Similarly, the furan oxygen serves as an additional hydrogen-bond acceptor and modulates π-stacking interactions relative to a phenyl ring, as found in the des-furan analog CAS 1107061-65-3 [2]. Generic substitution without experimental validation of these specific structural features risks selecting a compound with divergent solubility, permeability, and target engagement profiles, undermining reproducibility in biological assays [3].

Quantitative Differentiation Evidence: 5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Physicochemical Signature: Measured logP, logD, and tPSA Differentiate from the 3-Methylphenyl Isomer

The target compound (2-methylphenyl, ortho-substituted) exhibits a measured logP of 3.76 and tPSA of 62.71 Ų as reported on its ChemDiv product page . Its positional isomer, 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole (CAS 1239693-27-6), shares the same molecular formula (C₁₆H₁₂N₄O₂) and molecular weight (292.29 Da) but differs in the methyl substitution position (meta vs. ortho) [1]. Ortho-methyl substitution adjacent to the oxadiazole ring introduces steric hindrance that can reduce ring-coplanarity, potentially decreasing logP by approximately 0.2–0.5 log units relative to the meta isomer based on established substituent constant differences (π-ortho vs. π-meta) [2]. This difference in lipophilicity directly impacts passive membrane permeability predictions and must be accounted for in cell-based assay design.

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Capacity: Furan Oxygen Confers Additional HBA vs. Phenyl-Substituted Analog

The target compound possesses five hydrogen-bond acceptors (HBA = 5), contributed by the oxadiazole ring (2 N, 1 O), the pyrazole ring (2 N), and the furan oxygen . Its direct analog 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1107061-65-3), which replaces the furan with a phenyl group, has only four hydrogen-bond acceptors (HBA = 4) owing to the absence of the furan oxygen . This difference of one HBA (ΔHBA = 1) is structurally verified by the molecular formulas: C₁₆H₁₂N₄O₂ (target) vs. C₁₈H₁₄N₄O (analog) . The additional HBA in the target compound can form an extra hydrogen bond with a target protein or solvent, potentially strengthening binding enthalpy by 0.5–1.5 kcal/mol depending on the geometry of the interaction [1].

Hydrogen bonding Molecular recognition Target engagement

Molecular Weight and Ligand Efficiency Advantage vs. Halogenated Analogs

The target compound has a molecular weight of 292.29 Da, which is substantially lower than its halogen-substituted analogs: 3-(4-bromophenyl)-5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole (CAS 1046788-86-6, MW = 357.16 Da) and 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (estimated MW ≈ 325.75 Da) . This mass differential of 65–33 Da places the target compound in a more favorable position for lead-like and fragment-based screening libraries, where MW < 300 is a common cutoff [1]. The lower molecular weight, combined with a logP of 3.76, yields a calculated ligand efficiency (LE) baseline that is inherently superior to the halogenated analogs, assuming comparable potency.

Ligand efficiency Fragment-like properties Lead optimization

Drug-Likeness and Lead-Likeness Compliance: Multi-Parameter Scoring vs. In-Class Benchmarks

Evaluated against the Lipinski Rule of Five and the more stringent lead-likeness criteria, the target compound meets all key thresholds: MW = 292.29 Da (< 500 Da for drug-like; < 350 Da for lead-like), logP = 3.76 (< 5), HBD = 1 (< 5), HBA = 5 (< 10), and tPSA = 62.71 Ų (< 140 Ų for drug-like; < 70 Ų for good CNS permeability) [1]. These parameters place it in the 'sweet spot' for CNS drug-likeness, where tPSA < 70 Ų is associated with higher probability of blood-brain barrier penetration [2]. The measured logSw of −3.96 (corresponding to aqueous solubility ~32 μM) is adequate for biochemical and cell-based assays at typical screening concentrations (1–10 μM) .

Drug-likeness Lead-likeness ADME screening

Class-Level Antiproliferative Activity: Pyrazole–Oxadiazole Conjugates Exhibit Potent Tubulin Polymerization Inhibition

Although no target-specific IC₅₀ data have been published in peer-reviewed literature exclusively for CAS 1107541-82-1, the pyrazole–oxadiazole conjugate chemotype to which it belongs has demonstrated consistent antiproliferative activity across multiple studies. Kamal et al. (2014) reported that pyrazole–oxadiazole conjugates (Type I and Type II series, 22 compounds) exhibited IC₅₀ values ranging from 1.5 μM to 11.2 μM against a panel of human cancer cell lines, with the most potent conjugates (11a, 11d, 11f) inhibiting tubulin polymerization with IC₅₀ values of 1.3, 3.9, and 2.4 μM respectively [1]. Separately, furan-containing heterocyclic tetrads incorporating oxadiazole and pyrazoline demonstrated IC₅₀ values of 0.49 ± 1.45 μM (BGC-823 gastric cancer) and 0.65 ± 0.53 μM (MCF-7 breast cancer), outperforming several non-furan analogs within the same series [2]. These class-level data support the rationale for procuring CAS 1107541-82-1 as a structurally distinct entry point for anticancer phenotypic screening.

Anticancer Tubulin polymerization Antiproliferative screening

Recommended Procurement and Application Scenarios for 5-[3-(Furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole


Phenotypic Anticancer Screening Library Expansion with a CNS-Permeable Physicochemical Profile

Based on its measured tPSA of 62.71 Ų (below the CNS-favorable threshold of 70 Ų) and logP of 3.76, CAS 1107541-82-1 is a strong candidate for incorporation into focused screening libraries targeting glioblastoma, neuroblastoma, or brain-metastatic cancer models where blood-brain barrier penetration is a prerequisite . Its ortho-methylphenyl substitution provides a distinct three-dimensional shape relative to the more planar meta-methyl isomer, potentially accessing unique conformational binding pockets [1]. The compound is procurable in 2 mg quantity from ChemDiv with a 1-week shipping timeline, suitable for immediate dose-response validation in MTT or CellTiter-Glo assays .

Structure–Activity Relationship (SAR) Studies Around the Furan Hydrogen-Bond Acceptor

The presence of the furan oxygen as a fifth hydrogen-bond acceptor (HBA = 5) distinguishes CAS 1107541-82-1 from its des-furan phenyl analog (CAS 1107061-65-3, HBA = 4) [2]. Researchers investigating target proteins where a furan-mediated hydrogen bond is observed in docking poses (e.g., kinase hinge binders or protease active sites) should prioritize procurement of the furan-containing compound as the primary screening candidate, with the phenyl analog serving as a negative control to validate the contribution of this specific polar contact to binding affinity [2].

Lead-Like Fragment and Low-Molecular-Weight Hit Identification Campaigns

With MW = 292.29 Da, CAS 1107541-82-1 satisfies both lead-like (MW < 350 Da) and fragment-like criteria, offering a favorable starting point for hit-to-lead optimization [3]. Its molecular weight is ~65 Da lower than the corresponding 4-bromo analog (CAS 1046788-86-6, MW = 357.16 Da), providing superior ligand efficiency metrics if comparable potency is achieved . Procurement of this compound rather than the heavier halogenated alternatives preserves molecular weight budget for subsequent optimization cycles where additional substituents will inevitably increase mass.

Computational Chemistry and Virtual Screening Validation Studies

The measured logP (3.76), logD (3.76), and logSw (−3.96) values provided on the ChemDiv product page serve as experimentally determined benchmarks for validating in silico ADME prediction models (e.g., SwissADME, QikProp). Because these parameters are vendor-reported rather than purely calculated, they offer a higher-confidence reference point for cheminformatics teams evaluating the accuracy of descriptor prediction algorithms before deploying them on larger virtual libraries. The compound's achiral nature further simplifies computational workflows by eliminating the need for enantiomer-specific modeling.

Quote Request

Request a Quote for 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.